2-Hydroxytetrahydrofuran

Overview

Description

2-Hydroxytetrahydrofuran (2-HTHF) is a compound useful in organic synthesis . It acts as a catalyst in the synthesis of drugs and polymers . It helps to speed up the reaction by increasing the rate of nucleophilic substitution . It also helps to increase the solubility of the reactants, thus allowing for a more efficient reaction .

Synthesis Analysis

At the end of the reaction, gas-liquid chromatography analysis showed a 93% yield of 2-hydroxytetrahydrofuran was obtained .

Molecular Structure Analysis

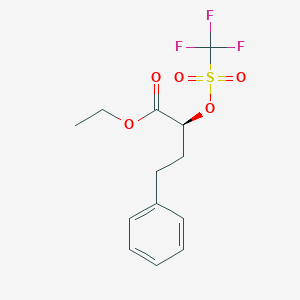

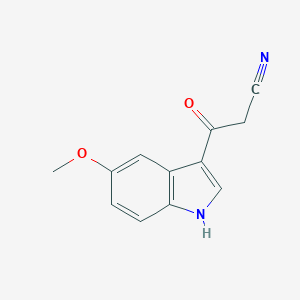

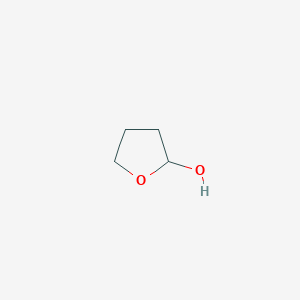

The molecular formula of 2-Hydroxytetrahydrofuran is C4H8O2 . Its molecular weight is 88.11 .

Chemical Reactions Analysis

2-Hydroxytetrahydrofuran (HTHF) is the main by-product of hydrogenation of 1,4-butynediol (BYD) to 1,4-butanediol (BDO) in industry . A series of silica-supported bimetallic Ni–Fe catalysts with different Fe/Ni weight ratios were prepared and investigated the effect of Fe on the catalyst performance in the hydrogenation of HTHF to BDO .

Physical And Chemical Properties Analysis

The density of 2-Hydroxytetrahydrofuran is 1.1±0.1 g/cm3 . Its boiling point is 163.6±8.0 °C at 760 mmHg .

Scientific Research Applications

Hydrogenation to 1,4-Butanediol

HTHF is the main by-product of the hydrogenation of 1,4-butynediol (BYD) to 1,4-butanediol (BDO) in industry . It is difficult to be effectively removed in the subsequent distillation process and seriously affects the product quality . Research has been conducted on the hydrogenation of HTHF to BDO over Ni–Fe/SiO2 bimetallic catalysts .

Biodegradation

HTHF can be biodegraded by certain microorganisms. For example, a new THF-degrading filamentous fungus, Pseudallescheria boydii ZM01, was isolated and characterized . This strain can tolerate a maximum THF concentration of 260 mM and can completely degrade 5 mM THF in 48 h .

Use in Liquid Crystalline Phases

HTHF can be used in the formation of lyotropic bulk reversed hexagonal and reversed cubic liquid crystalline phases . These phases can be used to design delivery systems for various drugs .

Use in Catalyst Preparation

HTHF can be used in the preparation of catalysts. For example, it can be used in the impregnation process when preparing Ni–Fe/SiO2 bimetallic catalysts .

Use in Polymer Synthesis

HTHF is widely used as a precursor for polymer syntheses . It is an important basic feedstock for chemical syntheses .

Use as a Solvent

HTHF is a versatile solvent in industries . It is an excellent solvent for lacquers and printing inks .

Mechanism of Action

Target of Action

2-Hydroxytetrahydrofuran (2-HTHF) is primarily targeted by multicomponent monooxygenases (MOs) . These enzymes are involved in the initial hydroxylation of 2-HTHF, a vital rate-limiting step in its degradation pathway .

Mode of Action

The interaction of 2-HTHF with its targets involves a monooxygenase-catalyzed reaction . This reaction initiates the degradation of 2-HTHF, leading to the formation of 2-hydroxytetrahydrofuran (2-OH THF) . The presence of bimetallic Ni–Fe catalysts enhances the performance of this hydrogenation due to the formation of a Ni–Fe alloy phase . The synergism between nickel sites, which have a high ability to activate/overflow hydrogen, and Fe-containing sites, which have strong oxophilicity for the activation of the O-C-O bond over the tetrahydrofuran ring, is proposed to explain the promoting effect of Fe .

Biochemical Pathways

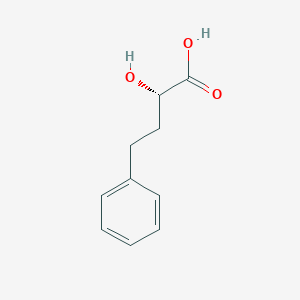

The degradation of 2-HTHF affects the tetrahydrofuran degradation pathway . In this pathway, 2-HTHF is initially oxidized to form 2-OH THF. This compound is then further oxidized to γ-butyrolactone, which is subsequently oxidized to 4-hydroxybutyrate before being transformed to succinate .

Pharmacokinetics

It is known that the compound is a liquid at room temperature and should be stored at temperatures below -20°c

Action Environment

Environmental factors can influence the action of 2-HTHF. For instance, the presence of certain catalysts, such as Ni–Fe/SiO2 bimetallic catalysts, can enhance the hydrogenation of 2-HTHF . Additionally, the degradation of 2-HTHF can be influenced by the presence of other compounds. For example, the expression of certain genes was upregulated during the growth of certain bacteria on 2-HTHF or phenol .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

properties

IUPAC Name |

oxolan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c5-4-2-1-3-6-4/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNODDICFTDYODH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50968469 | |

| Record name | Oxolan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50968469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxytetrahydrofuran | |

CAS RN |

5371-52-8 | |

| Record name | 2-Hydroxytetrahydrofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5371-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Furanol, tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005371528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxolan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50968469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: 2-Hydroxytetrahydrofuran has the molecular formula C4H8O2 and a molecular weight of 88.11 g/mol.

A: Yes, several studies utilize spectroscopic techniques to characterize 2-Hydroxytetrahydrofuran and its derivatives. For instance, 1H-NMR and UV spectroscopy were used to confirm the structure of N2-(tetrahydrofuran-2-yl)deoxyguanosine (THF-dG), an adduct formed from the reaction of 2-Hydroxytetrahydrofuran with deoxyguanosine. [] Additionally, GC-MS analysis has been employed to identify 2-Hydroxytetrahydrofuran as a product in the oxidation of tetrahydrofuran. []

A: 2-Hydroxytetrahydrofuran can exist in equilibrium with its open-chain tautomer, 4-hydroxybutanal. [, ] The stability and equilibrium position depend on factors such as pH, temperature, and solvent.

A: 2-Hydroxytetrahydrofuran is a key intermediate in the biodegradation pathway of THF. [, , ] It is formed by the initial hydroxylation of THF by enzymes like THF monooxygenase. [, ]

A: Yes, ab initio calculations have been performed on 2-Hydroxytetrahydrofuran to study its conformational preferences and energetics in the gas phase. [, ] These studies provide valuable insights for parameterizing carbohydrate force fields in molecular modeling.

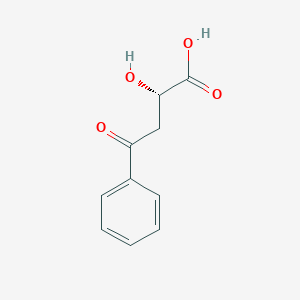

A: Studies on the synthesis of harringtonine, an anticancer drug, illustrate the impact of structural modifications. For example, 5,5-dimethyl-2-hydroxytetrahydrofuran-2-carboxylic acid, a derivative of 2-Hydroxytetrahydrofuran, is a key intermediate in the synthesis. [, ] The specific stereochemistry of substituents on the tetrahydrofuran ring is crucial for the biological activity of the final compound.

A: While specific formulation strategies for 2-Hydroxytetrahydrofuran are not extensively discussed in the provided research, it's important to note that it can be converted to more stable derivatives. For example, reaction with NaBH4 transforms 2-Hydroxytetrahydrofuran into the more stable N2-(4-hydroxybutyl)deoxyguanosine. []

A: Gas chromatography (GC) [] and high-performance liquid chromatography (HPLC) [, , ] coupled with various detection methods, such as UV absorbance and radioflow detection, are commonly employed techniques. The choice of the method depends on the specific application and the matrix in which 2-Hydroxytetrahydrofuran is present.

A: 2-Hydroxytetrahydrofuran can be formed as a byproduct during the Fenton process treatment of THF wastewater. []

A: While specific solubility data is not provided in the research, its miscibility with water is evident from studies on aqueous reactions and biological systems. [] Further investigation into solubility in various solvents would be beneficial for specific applications.

A: While 2-Hydroxytetrahydrofuran itself hasn't been directly linked to toxicity in these studies, it's a product of metabolic processes involving carcinogenic compounds like N-nitrosopyrrolidine (NPYR) [, ]. Further investigation into its potential toxicity and safety profile is recommended.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester](/img/structure/B17470.png)

![(1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester](/img/structure/B17473.png)

![(2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B17476.png)